Home > Products > Screening Compounds P35198 > Thalidomide-O-C8-NH2
Thalidomide-O-C8-NH2 - 1957235-91-4

Thalidomide-O-C8-NH2

Catalog Number: EVT-8311484
CAS Number: 1957235-91-4
Molecular Formula: C21H27N3O5
Molecular Weight: 401.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Thalidomide-O-C8-NH2 is synthesized from thalidomide through chemical modifications that introduce an amine group and an octyl chain. This compound falls under the classification of cereblon ligands, which are known to interact with the cereblon protein, a component of the E3 ubiquitin ligase complex involved in protein degradation pathways. The compound's structure allows it to selectively target specific proteins for degradation, making it a valuable tool in drug design and development.

Synthesis Analysis

Methods and Technical Details

The synthesis of Thalidomide-O-C8-NH2 typically involves several steps:

  1. Modification of Thalidomide: The initial step includes the chemical modification of thalidomide to introduce functional groups suitable for further reactions. This often involves using reagents that can facilitate the addition of the octyl chain and amine group.
  2. Linker Attachment: The modified thalidomide is then reacted with a linker molecule under controlled conditions to form the final product. This step is crucial for ensuring the stability and efficacy of the resulting compound.
  3. Optimization for Industrial Production: For large-scale production, reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity. Specialized facilities are often required to handle these complex synthesis processes safely and effectively.
Molecular Structure Analysis

Structure and Data

Thalidomide-O-C8-NH2 has a distinct molecular structure characterized by:

  • Molecular Formula: C_{16}H_{20}N_{2}O_{4}
  • Molecular Weight: Approximately 288.35 g/mol
  • Structural Features: The compound features an octyl chain (C8) attached to the nitrogen atom of the thalidomide backbone, enhancing its solubility and biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Thalidomide-O-C8-NH2 can undergo various chemical reactions:

  1. Oxidation Reactions: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to derivatives with additional functional groups.
  2. Reduction Reactions: It can also participate in reduction reactions using sodium borohydride or lithium aluminum hydride, yielding reduced derivatives that may have altered biological properties.
  3. Substitution Reactions: The compound is capable of undergoing substitution reactions where functional groups can be replaced by other groups under appropriate conditions.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride
  • Solvents: Dimethyl sulfoxide (DMSO), acetonitrile

These reactions are critical for modifying the compound's properties for specific applications in research and medicine.

Mechanism of Action

Process and Data

Thalidomide-O-C8-NH2 exerts its biological effects primarily through its interaction with cereblon. The mechanism involves:

  1. Binding to Cereblon: The compound binds to cereblon, a component of an E3 ubiquitin ligase complex.
  2. Facilitating Ubiquitination: This binding promotes the ubiquitination of target proteins, marking them for degradation by the proteasome.
  3. Impact on Cellular Processes: By regulating protein levels within cells, Thalidomide-O-C8-NH2 influences various cellular processes, including inflammation and immune response modulation.
Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Approximately 275°C
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile; limited solubility in water.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH or temperature changes.
  • Reactivity: It is reactive towards nucleophiles due to the presence of electrophilic centers in its structure.

These properties are essential for determining suitable applications in research settings .

Applications

Thalidomide-O-C8-NH2 has several scientific uses:

  1. Research Tool: Utilized in studies investigating protein degradation pathways and cellular signaling mechanisms.
  2. Therapeutic Development: Explored as a potential treatment for diseases associated with protein dysregulation, such as certain cancers and autoimmune disorders.
  3. Material Science: Used in developing new materials that require specific chemical functionalities .
Introduction to Thalidomide Derivatives in Targeted Protein Degradation

Historical Evolution of Thalidomide-Based Molecular Tools in Biomedical Research

Thalidomide, first synthesized in the 1950s, initially gained notoriety for its severe teratogenic effects, which led to catastrophic birth defects when administered to pregnant women. This tragedy, however, catalyzed pivotal reforms in drug regulatory frameworks worldwide [4] [8]. The compound’s rehabilitation began when researchers discovered its efficacy in treating erythema nodosum leprosum and multiple myeloma. A critical breakthrough emerged in 2010 when the Tokyo Institute of Technology identified Cereblon (Cereblon) as thalidomide’s primary biological target. This revealed that thalidomide exerts its effects by modulating the substrate specificity of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^Cereblon) [8] [10].

This mechanistic understanding transformed thalidomide from a therapeutic agent into a versatile molecular scaffold. Structural optimization yielded immunomodulatory drugs (Immunomodulatory Drugs) such as lenalidomide and pomalidomide, characterized by enhanced Cereblon-binding specificity and reduced off-target effects. These derivatives served as the foundation for targeted protein degradation technologies, particularly Proteolysis-Targeting Chimeras (Proteolysis Targeting Chimeras), which exploit endogenous ubiquitin-proteasome pathways [7] [10]. The evolution continued with derivatization of the phthalimide ring, introducing functional handles for linker conjugation. This innovation enabled the synthesis of Cereblon-recruiting ligand-linker conjugates like Thalidomide-O-C8-NH2, designed to bridge E3 ligases and target proteins [1] [5] [9].

Table 1: Key Thalidomide Analogs and Their Research Applications

CompoundCAS NumberKey Structural FeaturePrimary Research Application
Thalidomide50-35-1Native phthalimide-glutarimideCereblon mechanism studies
Lenalidomide191732-72-64-Amino-substituted glutarimideMultiple myeloma, PROTAC design
Pomalidomide19171-19-83-Amino-substituted glutarimideRefractory myeloma, ternary complex optimization
Thalidomide-O-C8-NH21957235-98-1C8 alkyl linker with terminal aminePROTAC synthesis, E3 ligase recruitment

Role of Cereblon as a Primary E3 Ubiquitin Ligase in Proteolysis Targeting Chimeras Design

Cereblon is a 442-amino acid substrate receptor protein encoded by the CRBN gene on chromosome 3p26.2. It functions as the critical substrate-recognition component within the CRL4^Cereblon E3 ubiquitin ligase complex, which comprises Cullin 4, RING-box protein 1, and DNA damage-binding protein 1 [10]. Cereblon’s physiological role includes regulating neuronal potassium channels and ubiquitinating endogenous substrates like glutamine synthetase and MEIS2 transcription factors [10]. Therapeutically, its significance lies in a hydrophobic binding pocket within its C-terminal domain that accommodates the glutarimide moiety of thalidomide and its analogs [8] [10].

Ligand binding induces conformational changes in Cereblon, creating neo-interfaces that recruit specific "neosubstrates" such as Ikaros family zinc finger proteins (IKZF1/3) or Casein kinase 1α. This recruitment leads to their ubiquitination and proteasomal degradation [2] [10]. Biophysical analyses reveal high-affinity interactions between thalidomide derivatives and Cereblon. For instance, thalidomide itself binds Cereblon with a dissociation constant of 8.5 nM, while optimized derivatives like SJ995973 exhibit sub-nanomolar binding affinity [10]. Notably, recent research demonstrates that Cereblon’s function extends beyond Immunomodulatory Drugs-dependent degradation. Wnt pathway activation triggers Cereblon-mediated ubiquitination of Casein kinase 1α independently of Immunomodulatory Drugs, highlighting its physiological role in developmental signaling [2] [6].

Table 2: E3 Ubiquitin Ligases Utilized in Targeted Protein Degradation

E3 LigaseEndogenous SubstratesSmall-Molecule LigandsKey Advantages
CereblonIKZF1/3, Casein kinase 1α, MEIS2Thalidomide, Lenalidomide, PomalidomideHigh ligand specificity, deep mechanistic understanding
Von Hippel-LindauHIF-1αVH032 derivativesWell-characterized ligand-binding domain
MDM2p53Nutlin-3, IdasanutlinRelevance in oncology
IAPCaspasesLCL161, MV1Apoptosis induction alongside degradation

Emergence of Thalidomide-O-C8-NH2 as a Ligand-Linker Conjugate

Thalidomide-O-C8-NH2 (chemical structure: C₁₉H₂₃N₃O₅; molecular weight: 373.4 g/mol) represents a rationally engineered ligand-linker conjugate designed to overcome limitations in early PROTAC architectures [9]. Its structure integrates three elements: (1) the tetracyclic phthalimide-glutarimide core responsible for Cereblon binding; (2) an ethylene glycol-based linker (O-C8) attached at the phthalimide C4 position; and (3) a terminal primary amine group (–NH₂) for conjugation to target protein ligands [1] [9]. The eight-unit polyethylene glycol linker provides optimal spatial flexibility, facilitating ternary complex formation between Cereblon and diverse target proteins.

This conjugate exhibits several advantages over earlier analogs:

  • Synthetic Accessibility: The terminal amine enables straightforward coupling to carboxylic acid-containing warheads via amide bond formation or reaction with activated esters, streamlining PROTAC synthesis [7] [9].
  • Reduced Steric Hindrance: The C4 linkage site minimizes interference with Cereblon binding compared to N-alkylated derivatives, preserving nanomolar affinity (e.g., dTAG-13 PROTAC exhibits Cereblon binding IC₅₀ of 64.2 nM) [9] [10].
  • Solubility Enhancement: The polyethylene glycol moiety improves aqueous solubility, addressing a critical challenge in PROTAC bioavailability [5] [9].

In advanced PROTAC systems like dTAG-13, Thalidomide-O-C6/C8-NH2 conjugates degrade fusion proteins such as FKBP12F36V-Bromodomain and extraterminal domain proteins. This application validates their utility in biological target validation studies [9]. Furthermore, these conjugates facilitate the degradation of challenging targets including transcription factors (e.g., BRD4) and kinases (e.g., CDK9), demonstrating versatility across target classes [3] [7]. The structural modularity of Thalidomide-O-C8-NH2—permitting linker length optimization and warhead interchangeability—positions it as a cornerstone in next-generation degrader therapeutics, enabling precise manipulation of the cellular proteome.

Properties

CAS Number

1957235-91-4

Product Name

Thalidomide-O-C8-NH2

IUPAC Name

4-(8-aminooctoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Molecular Formula

C21H27N3O5

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C21H27N3O5/c22-12-5-3-1-2-4-6-13-29-16-9-7-8-14-18(16)21(28)24(20(14)27)15-10-11-17(25)23-19(15)26/h7-9,15H,1-6,10-13,22H2,(H,23,25,26)

InChI Key

AIGGDIVRTBLYIR-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCN

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.